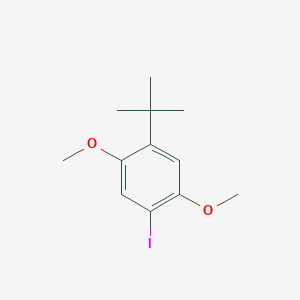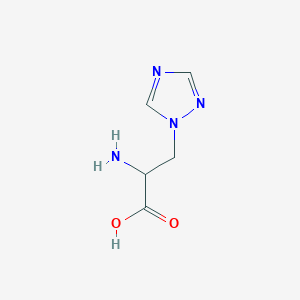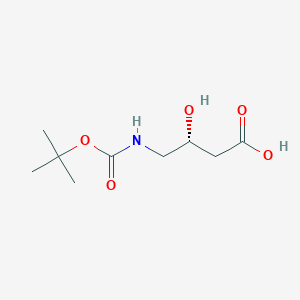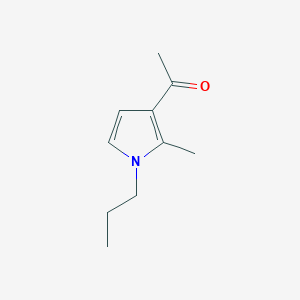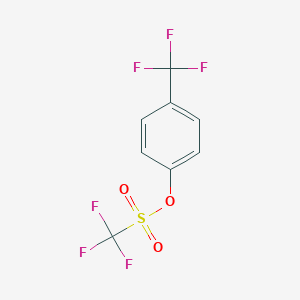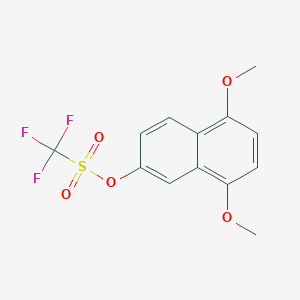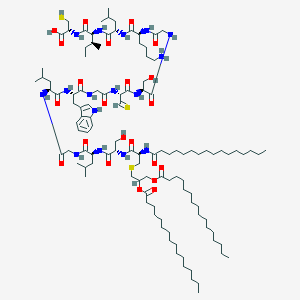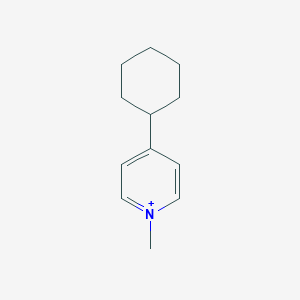
1-Methyl-4-cyclohexylpyridinium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nicotinic acetylcholine receptors (nAChRs) are a type of ligand-gated ion channel that are widely distributed throughout the nervous system. They are involved in a variety of physiological processes, including muscle contraction, neurotransmitter release, and cognitive function. M4CP is a selective agonist of nAChRs, meaning that it binds to and activates these receptors. This makes it a useful tool for studying the function of nAChRs in vitro and in vivo.
作用机制
M4CP binds to the extracellular domain of 1-Methyl-4-cyclohexylpyridinium, causing a conformational change that allows ions such as calcium and sodium to flow into the cell. This leads to depolarization of the cell membrane and the activation of downstream signaling pathways. The specific effects of M4CP on 1-Methyl-4-cyclohexylpyridinium depend on the subtype of receptor and the cellular context in which it is expressed.
生化和生理效应
M4CP has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that it can increase the release of neurotransmitters such as dopamine and acetylcholine, as well as modulating the activity of ion channels and intracellular signaling pathways. In vivo studies have demonstrated that M4CP can have analgesic effects, reduce nicotine self-administration, and improve cognitive function in animal models.
实验室实验的优点和局限性
M4CP has several advantages as a tool for studying 1-Methyl-4-cyclohexylpyridinium. It is a selective agonist of these receptors, meaning that it can be used to specifically activate them without affecting other types of receptors. It is also relatively stable and easy to synthesize. However, there are some limitations to its use. M4CP has a relatively short half-life, meaning that it may need to be administered frequently in experiments. It can also be difficult to control the concentration of M4CP in vivo, which may limit its use in certain types of experiments.
未来方向
There are several areas of future research that could be explored using M4CP. One potential direction is to investigate the role of 1-Methyl-4-cyclohexylpyridinium in the development and progression of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore the potential therapeutic applications of nAChR agonists in conditions such as chronic pain and addiction. Finally, further studies could be conducted to better understand the specific effects of M4CP on different subtypes of 1-Methyl-4-cyclohexylpyridinium and in different cellular contexts.
In conclusion, M4CP is a useful tool for studying the function of 1-Methyl-4-cyclohexylpyridinium in vitro and in vivo. Its selective agonist properties make it a valuable tool for investigating the role of these receptors in a variety of physiological processes. While there are some limitations to its use, M4CP has several advantages that make it a valuable tool for researchers in the field of neurobiology. Further research is needed to fully understand the potential applications of M4CP and other nAChR agonists in the treatment of neurological disorders and other conditions.
合成方法
M4CP can be synthesized using a variety of methods, including the reaction of 4-cyclohexylpyridine with methyl iodide in the presence of a base such as potassium carbonate. The resulting product can be purified using column chromatography or recrystallization. The purity of the final product can be confirmed using techniques such as NMR spectroscopy or mass spectrometry.
科学研究应用
M4CP has been used extensively in research on 1-Methyl-4-cyclohexylpyridinium. It has been shown to be a potent and selective agonist of these receptors, with a higher affinity for the α4β2 subtype compared to other subtypes. M4CP has been used to study the role of 1-Methyl-4-cyclohexylpyridinium in a variety of physiological processes, including pain perception, addiction, and cognitive function. It has also been used to investigate the potential therapeutic applications of nAChR agonists in conditions such as Alzheimer's disease and schizophrenia.
属性
CAS 编号 |
122861-46-5 |
|---|---|
产品名称 |
1-Methyl-4-cyclohexylpyridinium |
分子式 |
C12H18N+ |
分子量 |
176.28 g/mol |
IUPAC 名称 |
4-cyclohexyl-1-methylpyridin-1-ium |
InChI |
InChI=1S/C12H18N/c1-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3/q+1 |
InChI 键 |
BZUHSKZWFUGXDP-UHFFFAOYSA-N |
SMILES |
C[N+]1=CC=C(C=C1)C2CCCCC2 |
规范 SMILES |
C[N+]1=CC=C(C=C1)C2CCCCC2 |
其他 CAS 编号 |
122861-46-5 |
同义词 |
1-methyl-4-cyclohexylpyridinium MCPyridinium |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



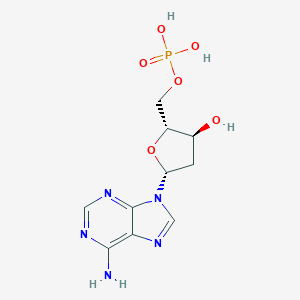
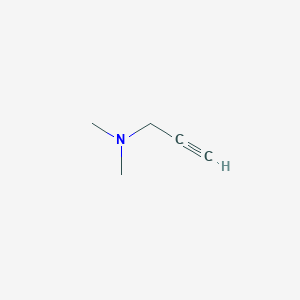
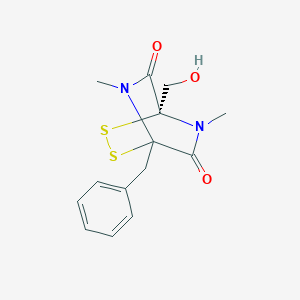
![[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid](/img/structure/B52573.png)
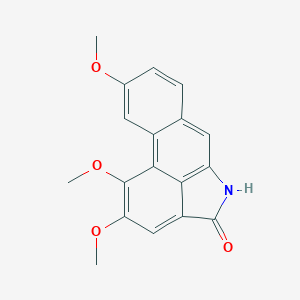
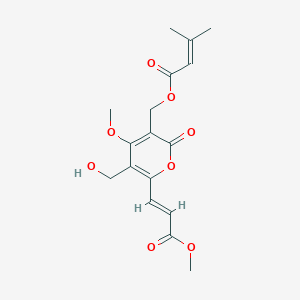
![N-Hexadecyl-N-methyl-4-[5-methyl-3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thiomethyl]-2,3-dihydroisoxazol-2-yl]-3-nitrobenzenesulfonamide](/img/structure/B52577.png)
